molecular formula C11H11F3O2S B14052170 1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-1-one

1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-1-one

Cat. No.: B14052170
M. Wt: 264.27 g/mol
InChI Key: AOOSQPIMEXXZPJ-UHFFFAOYSA-N
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Description

1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C11H11F3O2S It is characterized by the presence of a trifluoromethoxy group and a methylthio group attached to a phenyl ring, along with a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-1-one typically involves the reaction of 2-(methylthio)-4-(trifluoromethoxy)benzaldehyde with a suitable reagent to introduce the propanone group. Common reagents used in this synthesis include organometallic compounds and catalysts that facilitate the formation of the carbonyl group. The reaction conditions often involve controlled temperatures and the use of solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. industrial processes often optimize reaction parameters to enhance efficiency and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and automated systems to monitor and control the reaction environment .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The trifluoromethoxy and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy and methylthio groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-1-one
  • 1-(2-(Methylthio)-5-(trifluoromethoxy)phenyl)propan-1-one

Uniqueness

1-(2-(Methylthio)-4-(trifluoromethoxy)phenyl)propan-1-one is unique due to the specific positioning of the trifluoromethoxy and methylthio groups on the phenyl ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to its isomers .

Properties

Molecular Formula

C11H11F3O2S

Molecular Weight

264.27 g/mol

IUPAC Name

1-[2-methylsulfanyl-4-(trifluoromethoxy)phenyl]propan-1-one

InChI

InChI=1S/C11H11F3O2S/c1-3-9(15)8-5-4-7(6-10(8)17-2)16-11(12,13)14/h4-6H,3H2,1-2H3

InChI Key

AOOSQPIMEXXZPJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)OC(F)(F)F)SC

Origin of Product

United States

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